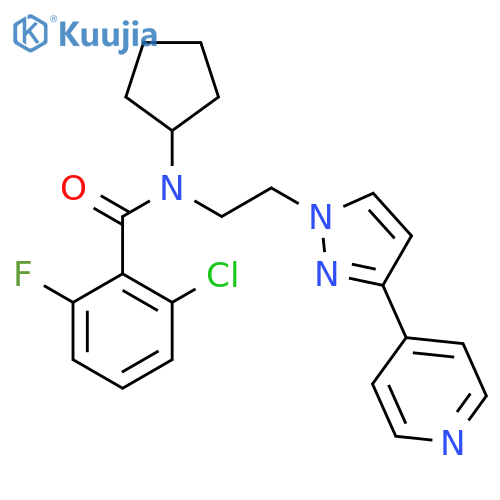

Cas no 2034279-15-5 (2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide)

2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 化学的及び物理的性質

名前と識別子

-

- 2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide

- AKOS026695573

- 2-chloro-N-cyclopentyl-6-fluoro-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)benzamide

- 2-chloro-N-cyclopentyl-6-fluoro-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]benzamide

- 2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide

- 2034279-15-5

- F6526-1192

-

- インチ: 1S/C22H22ClFN4O/c23-18-6-3-7-19(24)21(18)22(29)28(17-4-1-2-5-17)15-14-27-13-10-20(26-27)16-8-11-25-12-9-16/h3,6-13,17H,1-2,4-5,14-15H2

- InChIKey: OOKYZACVWZXOCQ-UHFFFAOYSA-N

- SMILES: ClC1C=CC=C(C=1C(N(CCN1C=CC(C2C=CN=CC=2)=N1)C1CCCC1)=O)F

計算された属性

- 精确分子量: 412.1466172g/mol

- 同位素质量: 412.1466172g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 氢键受体数量: 4

- 重原子数量: 29

- 回転可能化学結合数: 6

- 複雑さ: 541

- 共价键单元数量: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 确定化学键立构中心数量: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 51Ų

- XLogP3: 3.9

2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F6526-1192-2μmol |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 2μmol |

$57.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-40mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 40mg |

$140.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-50mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 50mg |

$160.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-10mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 10mg |

$79.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-3mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 3mg |

$63.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-4mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 4mg |

$66.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-1mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 1mg |

$54.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-15mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 15mg |

$89.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-30mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 30mg |

$119.0 | 2023-09-08 | ||

| Life Chemicals | F6526-1192-20mg |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-[3-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide |

2034279-15-5 | 20mg |

$99.0 | 2023-09-08 |

2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide 関連文献

-

Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946

-

D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840

-

P. Schouwink,M. B. Ley,T. R. Jensen,L'. Smrčok,R. Černý Dalton Trans., 2014,43, 7726-7733

-

Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122

-

Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207

-

Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494

-

9. Caper tea

-

Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988

2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamideに関する追加情報

Introduction to Compound with CAS No. 2034279-15-5 and Its Applications in Modern Medicinal Chemistry

The compound with the CAS number 2034279-15-5 is a highly specialized molecule that has garnered significant attention in the field of medicinal chemistry. Its systematic name, 2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide, reflects its complex structural features and potential biological activities. This introduction aims to provide a comprehensive overview of the compound, its synthetic pathways, and its emerging applications in therapeutic research.

Structurally, the molecule is characterized by a benzamide core substituted with a chloro group at the 2-position and a fluoro group at the 6-position. The presence of a cyclopentyl group at the N position enhances its steric properties, while the ethyl chain extending from a pyrazole ring further contributes to its molecular complexity. The pyridine moiety attached to the pyrazole ring adds another layer of functional diversity, making this compound a promising candidate for drug discovery.

In recent years, there has been a growing interest in designing molecules that can modulate various biological pathways. The benzamide moiety, in particular, has been extensively studied for its potential to interact with biological targets such as enzymes and receptors. The compound in question is no exception, as it exhibits properties that suggest it could be a potent inhibitor of certain key enzymes involved in inflammatory and metabolic diseases.

The synthesis of this compound involves multiple steps, each requiring careful optimization to ensure high yield and purity. The chloro and fluoro substituents are typically introduced using halogenation reactions, while the cyclopentyl group can be incorporated through cyclization or alkylation processes. The pyridine and pyrazole moieties are often introduced via nucleophilic substitution or condensation reactions. Advanced synthetic techniques such as transition metal catalysis have been employed to improve efficiency and selectivity in these reactions.

One of the most exciting aspects of this compound is its potential therapeutic applications. Recent studies have shown that molecules with similar structural features can exhibit anti-inflammatory, anti-diabetic, and anti-cancer properties. The specific arrangement of functional groups in this compound may confer unique biological activities that make it an attractive candidate for further investigation.

The benzamide core is known to interact with various biological targets, including proteases and transcription factors. By modulating the activity of these targets, the compound may be able to influence pathways involved in disease progression. For instance, it has been hypothesized that this compound could inhibit the activity of certain proteases that play a role in inflammation, thereby reducing symptoms associated with inflammatory diseases.

Additionally, the presence of the pyridine and pyrazole rings suggests that this compound may have interactions with receptors or enzymes that are sensitive to these moieties. These interactions could lead to effects on metabolic pathways, potentially making the compound useful in treating conditions such as obesity or type 2 diabetes.

In vitro studies have begun to explore the biological activity of this compound, with initial results indicating promising interactions with several key targets. These studies have focused on evaluating its ability to inhibit enzyme activity and modulate receptor binding. While more research is needed to fully understand its mechanisms of action, these preliminary findings suggest that it could be a valuable tool for drug development.

The development of new drugs often involves iterative processes of synthesis, testing, and optimization. This compound represents an example of how structural modifications can lead to novel molecules with unique properties. By fine-tuning its structure, researchers may be able to enhance its potency, selectivity, and pharmacokinetic profile.

Future research will likely focus on exploring additional synthetic routes to improve accessibility and scalability. Additionally, preclinical studies will be essential to assess its safety and efficacy in animal models before moving on to human trials. Collaborations between synthetic chemists and biologists will be crucial in deciphering its biological roles and developing effective therapeutic strategies.

In conclusion, the compound with CAS number 2034279-15-5, named 2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide, represents a significant advancement in medicinal chemistry. Its complex structure and diverse functional groups make it a promising candidate for further exploration in therapeutic research. As our understanding of biological pathways continues to grow, compounds like this one will play an increasingly important role in developing new treatments for various diseases.

2034279-15-5 (2-chloro-N-cyclopentyl-6-fluoro-N-{2-3-(pyridin-4-yl)-1H-pyrazol-1-ylethyl}benzamide) Related Products

- 2229266-91-3(5-bromo-2-methoxypyridin-3-yl sulfamate)

- 1804854-18-9(5-Bromo-3-(difluoromethyl)-2-fluoropyridine-4-sulfonyl chloride)

- 1404364-20-0(6-(3-phenylpropyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine)

- 2198-82-5(2,2,5-trimethylhex-4-enoic acid)

- 951956-60-8(methyl 2-{4-(7-methoxy-4-oxo-4H-chromen-3-yl)oxybenzamido}benzoate)

- 477889-19-3(1-{4-(2-Chloro-6-fluorobenzyl)oxyphenyl}-1-ethanol)

- 1805849-43-7(Ethyl 2-(1-bromo-2-oxopropyl)-3-(difluoromethyl)benzoate)

- 862793-40-6(2-(furan-2-yl)-4-(4-methylbenzenesulfonyl)-N-2-(morpholin-4-yl)ethyl-1,3-oxazol-5-amine)

- 1797629-85-6(1-4-(benzenesulfonyl)piperidin-1-yl-2-(4-chlorophenoxy)ethan-1-one)

- 13459-59-1({2-(4-Chlorophenyl)sulfanylphenyl}methanol)